N-(3-phenylprop-2-ynyl)cyclopentanamine

Description

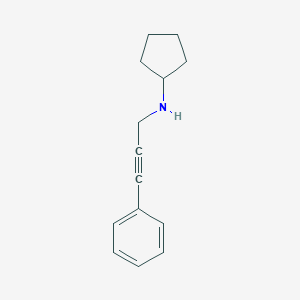

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenylprop-2-ynyl)cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,7-8,14-15H,4-5,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSSYVJZNJRSSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC#CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405904 |

Source

|

| Record name | N-(3-phenylprop-2-ynyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880804-47-7 |

Source

|

| Record name | N-(3-phenylprop-2-ynyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(3-phenylprop-2-ynyl)cyclopentanamine" synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(3-phenylprop-2-ynyl)cyclopentanamine

Introduction: The Significance of Propargylamines

Propargylamines, a class of organic compounds featuring an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH2 group), are pivotal building blocks in modern synthetic and medicinal chemistry. Their unique structural and electronic properties make them versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, natural products, and pharmacologically active molecules.[1][2] Some propargylamines have been investigated or are in clinical use for treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[2] The target molecule of this guide, this compound, is a tertiary propargylamine whose synthesis serves as an excellent case study for one of the most elegant and atom-economical reactions in the synthetic chemist's toolkit: the Aldehyde-Alkyne-Amine (A³) coupling reaction.

This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, field-proven experimental protocol, and discuss the rationale behind critical process parameters.

Synthetic Strategy: The Copper-Catalyzed A³ Coupling Reaction

The most direct and efficient method for preparing this compound is a one-pot, three-component coupling reaction, often referred to as the A³ coupling or a variant of the Mannich reaction.[3][4][5] This powerful reaction involves the condensation of an alkyne, an amine, and an aldehyde, catalyzed by a transition metal, to form the desired propargylamine with water as the only byproduct.[3][6]

For the synthesis of our target molecule, the three components are:

-

Alkyne: Phenylacetylene

-

Amine: Cyclopentanamine (a secondary amine)

-

Aldehyde: Formaldehyde (provides the crucial methylene linker)

Copper(I) salts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), are the most commonly employed catalysts due to their high efficiency, low cost, and stability.[6][7] The reaction is believed to proceed through a dual activation mechanism where the copper catalyst interacts with the alkyne to form a copper acetylide species while the amine and aldehyde condense to form an electrophilic iminium ion in situ.

Mechanistic Rationale

The success of the A³ coupling lies in its convergent and atom-economical nature. The proposed catalytic cycle, which informs our choice of reagents and conditions, is as follows:

-

Iminium Ion Formation: Cyclopentanamine, a secondary amine, reacts with formaldehyde in an acidic or neutral medium. The initial nucleophilic addition forms a hemiaminal intermediate, which rapidly dehydrates to generate a highly electrophilic Eschenmoser-like salt or iminium ion ([CH₂=N(cyclopentyl)]⁺).[4][5][8]

-

Copper Acetylide Formation: Simultaneously, the copper(I) catalyst coordinates with the terminal alkyne, phenylacetylene. This coordination increases the acidity of the terminal proton, facilitating its removal by a weak base (in this case, the cyclopentanamine present in the reaction mixture) to form a nucleophilic copper(I) acetylide species.[6][9]

-

C-C Bond Formation: The highly reactive copper acetylide undergoes a nucleophilic attack on the electrophilic carbon of the iminium ion. This step forms the critical new carbon-carbon bond and generates the propargylamine product.[6][9]

-

Catalyst Regeneration: Upon formation of the product, the copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This mechanistic pathway highlights the synergy between the components, where the reaction conditions are optimized to facilitate the concurrent formation of both the nucleophilic acetylide and the electrophilic iminium ion.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, with checkpoints and rationale provided for each critical step.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Phenylacetylene | C₈H₆ | 102.14 | 1.02 g (1.0 mL) | 10.0 | Purify by distillation if necessary. |

| Cyclopentanamine | C₅H₁₁N | 85.15 | 1.02 g (1.2 mL) | 12.0 | Use a slight excess to act as a base. |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 0.33 g | 11.0 | A stable source of formaldehyde. |

| Copper(I) Bromide | CuBr | 143.45 | 72 mg | 0.5 (5 mol%) | Catalyst. Should be a fine powder. |

| Toluene | C₇H₈ | 92.14 | 20 mL | - | Anhydrous solvent. |

| Saturated NaHCO₃ (aq) | - | - | 30 mL | - | For work-up. |

| Brine (Saturated NaCl) | - | - | 30 mL | - | For work-up. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |

| Hexane/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) bromide (72 mg, 0.5 mmol, 5 mol%) and paraformaldehyde (0.33 g, 11.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). This is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

-

Add 20 mL of anhydrous toluene via syringe, followed by cyclopentanamine (1.2 mL, 12.0 mmol). The use of a slight excess of the amine helps to drive the iminium ion formation and acts as a base to deprotonate the alkyne.[9]

-

Finally, add phenylacetylene (1.0 mL, 10.0 mmol) to the stirring suspension.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 80°C.

-

Stir the reaction mixture vigorously at this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1 v/v) eluent system. The consumption of phenylacetylene and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 8-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Filter the reaction mixture through a small pad of Celite or silica gel to remove the insoluble catalyst and any remaining paraformaldehyde. Wash the pad with a small amount of toluene or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any acidic impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a dark oil.

-

-

Purification and Characterization:

-

Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.

-

The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[10]

-

Conclusion

The A³ coupling reaction provides a highly efficient, convergent, and atom-economical route to this compound. By understanding the underlying mechanistic principles—namely the dual activation of the alkyne and the in-situ generation of an iminium ion—researchers can effectively troubleshoot and optimize this powerful transformation. The protocol detailed herein serves as a robust starting point for the synthesis of this and related propargylamines, which continue to be of high interest in the fields of materials science and drug discovery.

References

-

Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. ACS Publications. [Link]

-

Reddy, V. G., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [Link]

-

Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic-Chemistry.org. [Link]

-

Synthesis of propargylic amines. Organic Chemistry Portal. [Link]

-

Xu, Z., et al. Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. The Journal of Organic Chemistry. [Link]

-

Lin, W., et al. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech. [Link]

-

A3 coupling reaction. Wikipedia. [Link]

-

3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]

-

Rokade, B. V., & Guiry, P. J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PubMed Central. [Link]

-

Vidal-Gámez, J. A., et al. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

-

Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. [Link]

-

Mannich reaction. Wikipedia. [Link]

-

Mannich Reaction. Organic Chemistry Portal. [Link]

-

Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins. PubMed Central. [Link]

-

Hu, F., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

Sources

- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.fit.edu [repository.fit.edu]

- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of N-(3-phenylprop-2-ynyl)cyclopentanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-phenylprop-2-ynyl)cyclopentanamine is a novel chemical entity featuring a unique combination of a cyclopentanamine scaffold and a phenylpropargylamine moiety. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural components are present in numerous biologically active compounds. This technical guide synthesizes information from related molecular classes to propose a putative mechanism of action for this compound, focusing on its potential as an anti-inflammatory agent through the inhibition of the cyclooxygenase (COX) enzymes. We provide a detailed, step-by-step experimental framework for the validation of this hypothesis, from initial in vitro screening to cell-based assays. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate the pharmacological profile of this and structurally related molecules.

Introduction and Rationale

The cyclopentanamine scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and its presence in a variety of therapeutic agents, including enzyme inhibitors.[1] Derivatives of cyclopentane have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3][4] The phenylpropargylamine functional group is also of significant interest, as it is a key feature in certain enzyme inhibitors. The combination of these two moieties in this compound suggests a potential for interaction with biological targets, particularly those involved in inflammatory pathways.

Given the well-established role of cyclooxygenase (COX) enzymes in inflammation and the documented anti-inflammatory activity of various cyclopentane derivatives, we hypothesize that this compound may act as an inhibitor of COX-1 and/or COX-2.[5][6][7] This guide will, therefore, focus on the experimental validation of this hypothesis.

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

We propose that this compound may exert anti-inflammatory effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[5][7] The inhibition could be either selective for one of the isoforms (COX-1 or COX-2) or non-selective. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6][7]

The proposed signaling pathway is illustrated below:

Caption: A stepwise workflow for validating the hypothesized mechanism of action.

Step 1 & 2: In Vitro COX Inhibition and IC50 Determination

The initial step is to perform an in vitro enzyme inhibition assay to determine if this compound can inhibit COX-1 and COX-2 activity and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).

Protocol: COX Inhibitor Screening Assay

-

Objective: To measure the inhibition of ovine COX-1 and human recombinant COX-2 by the test compound.

-

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

Ibuprofen (non-selective COX inhibitor control)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Colorimetric substrate for peroxidase activity (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and control inhibitors in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.

-

Add the diluted test compound or control inhibitor to the respective wells.

-

Incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately add the colorimetric substrate (TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| This compound | Experimental Value | Experimental Value |

| Ibuprofen (Control) | Expected Value | Expected Value |

| Celecoxib (Control) | Expected Value | Expected Value |

Step 3: COX Isoform Selectivity Assay

Based on the IC50 values obtained, the selectivity of the compound for COX-2 over COX-1 can be calculated.

Calculation of Selectivity Index:

Selectivity Index = IC50 (COX-1) / IC50 (COX-2)

A selectivity index greater than 1 indicates a preference for COX-2 inhibition. A higher value signifies greater selectivity.

Step 4: Cell-Based Assay of Prostaglandin Production

To confirm that the observed enzyme inhibition translates to cellular activity, a cell-based assay measuring prostaglandin E2 (PGE2) production is crucial.

Protocol: LPS-Induced PGE2 Production in Macrophages

-

Objective: To measure the effect of the test compound on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Indomethacin (positive control)

-

PGE2 ELISA kit

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or indomethacin for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the effect of the test compound on PGE2 production and calculate the IC50 value in this cell-based system.

-

Further Mechanistic Elucidation

Should the primary hypothesis be confirmed, further studies can be conducted to delve deeper into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through enzyme kinetic studies. Additionally, investigating the effects of this compound on other inflammatory pathways, such as the lipoxygenase (LOX) pathway or cytokine signaling, would provide a more comprehensive understanding of its pharmacological profile. The broad biological activities of cyclopentanone and cyclopentenone derivatives, including anticancer and antimicrobial effects, suggest that screening for other potential targets could also be a fruitful avenue of research. [3][8]

Conclusion

This technical guide outlines a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound. By leveraging the known biological activities of its constituent chemical scaffolds, we have proposed a plausible mechanism centered on the inhibition of COX enzymes. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to validate this hypothesis and to characterize the pharmacological profile of this novel compound. The successful completion of these studies will be instrumental in determining the therapeutic potential of this compound and its derivatives.

References

- BenchChem. Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide. BenchChem.

- Vacek, J. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry.

- BenchChem. The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers. BenchChem.

- Vacek, J., et al. Chemical properties and biological activities of cyclopentenediones: a review. PubMed.

- Straus, D. S., et al. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. PubMed.

- Vane, J. R.

- Vane, J. R., & Botting, R. M. Anti-inflammatory drugs and their mechanism of action. PubMed.

- Vane, J. R., & Botting, R. M.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(3-phenylprop-2-ynyl)cyclopentanamine" biological activity

An In-depth Technical Guide to the Prospective Biological Activity of N-(3-phenylprop-2-ynyl)cyclopentanamine

Authored by: A Senior Application Scientist

Publication Date: January 15, 2026

Abstract

This compound is a unique small molecule with a chemical structure suggestive of diverse biological activities. This guide provides a comprehensive framework for investigating its potential pharmacological profile. Drawing upon structure-activity relationships of analogous compounds, we propose a focused exploration of its potential as a monoamine oxidase (MAO) inhibitor and an anti-inflammatory agent. This document outlines detailed experimental protocols, from initial in vitro screening to more complex cell-based assays, to elucidate the compound's mechanism of action. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

This compound is a synthetic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol [1]. Its structure features a cyclopentanamine moiety linked to a 3-phenylprop-2-ynyl group. The presence of the cyclic amine and the propargyl group attached to a phenyl ring are key features that suggest potential interactions with biological targets.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 880804-47-7[1]

-

Molecular Formula: C14H17N[1]

-

Molecular Weight: 199.29[1]

The structural similarity to known bioactive molecules, particularly cyclopropylamines and phenylpropene derivatives, forms the basis for the proposed investigation into its biological activities[2][3].

Proposed Biological Target Class: Monoamine Oxidase

The presence of a secondary amine on a cyclopentyl ring is reminiscent of cyclopropylamine-based compounds, which are known mechanism-based inhibitors of monoamine oxidases (MAO)[2][4][5]. MAOs are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases.

Rationale for MAO Inhibition

The N-substituted cyclopentanamine moiety in this compound may allow it to bind to the active site of MAO-A or MAO-B. The phenylpropynyl group could play a role in the mechanism of inhibition, potentially forming a covalent adduct with the flavin cofactor of the enzyme, leading to irreversible inhibition[2].

Experimental Workflow for Assessing MAO Inhibition

The following workflow is proposed to systematically evaluate the interaction of this compound with MAO enzymes.

Caption: Proposed workflow for evaluating MAO inhibitory activity.

Detailed Experimental Protocols

2.3.1. In Vitro MAO-A and MAO-B Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B.

-

Principle: This assay measures the enzymatic activity of recombinant human MAO-A and MAO-B using a substrate that produces a fluorescent or luminescent signal upon oxidation. The reduction in signal in the presence of the test compound indicates inhibition.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., a luciferin-based probe).

-

This compound.

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

96-well microplates.

-

Plate reader capable of measuring luminescence or fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, positive controls, and a vehicle control.

-

Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for potential irreversible inhibition[2].

-

Initiate the enzymatic reaction by adding the MAO substrate.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

2.3.2. Reversibility of Inhibition Assay

-

Objective: To determine if the inhibition of MAO by this compound is reversible or irreversible.

-

Principle: Irreversible inhibitors typically form a covalent bond with the enzyme, and their inhibitory effect is not diminished by dilution.

-

Procedure:

-

Pre-incubate MAO-A or MAO-B with a high concentration of this compound (e.g., 10x IC50).

-

After incubation, dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay medium containing the substrate.

-

Measure the enzyme activity over time.

-

Compare the activity to a control where the enzyme was pre-incubated with a known reversible inhibitor and subjected to the same dilution.

-

Lack of recovery of enzyme activity upon dilution suggests irreversible inhibition[2].

-

Proposed Biological Target Class: Inflammatory Pathways

The phenylpropene scaffold is present in a variety of compounds with anti-inflammatory properties[3]. These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) or by affecting cytokine signaling.

Rationale for Anti-inflammatory Activity

The 3-phenylprop-2-ynyl group in this compound is structurally related to phenylpropene derivatives found in anti-inflammatory compounds[3]. This suggests that the compound could potentially interfere with the arachidonic acid cascade or other inflammatory signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following workflow is proposed to investigate the potential anti-inflammatory effects of this compound.

Caption: Proposed workflow for evaluating anti-inflammatory activity.

Detailed Experimental Protocols

3.3.1. In Vitro COX-1 and COX-2 Inhibition Assay

-

Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: This assay measures the peroxidase activity of purified COX-1 and COX-2. The inhibition of this activity by the test compound is quantified.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2.

-

Arachidonic acid (substrate).

-

Colorimetric probe (e.g., TMPD).

-

This compound.

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

96-well microplates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or controls.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Add the colorimetric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Calculate the rate of reaction and determine the percent inhibition and IC50 values.

-

3.3.2. Lipopolysaccharide (LPS)-stimulated Macrophage Assay

-

Objective: To assess the effect of this compound on the production of inflammatory mediators (nitric oxide and cytokines) in a cellular model of inflammation.

-

Principle: Macrophages, such as the RAW 264.7 cell line, produce pro-inflammatory mediators upon stimulation with LPS. The inhibitory effect of the test compound on this production is measured.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

This compound.

-

Griess reagent for nitric oxide (NO) quantification.

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to cell death.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical MAO Inhibition Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Selectivity Index (MAO-A IC50 / MAO-B IC50) |

| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |

| Clorgyline | [Insert Value] | [Insert Value] | [Calculate Value] |

| Selegiline | [Insert Value] | [Insert Value] | [Calculate Value] |

Table 2: Hypothetical Anti-inflammatory Activity Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Production Inhibition IC50 (µM) | TNF-α Release Inhibition IC50 (µM) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Indomethacin | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion

This technical guide provides a strategic and scientifically rigorous approach to elucidating the biological activity of this compound. By systematically investigating its potential as a monoamine oxidase inhibitor and an anti-inflammatory agent, researchers can efficiently determine its pharmacological profile. The detailed protocols and structured workflows are designed to yield high-quality, interpretable data, paving the way for potential further development of this novel chemical entity.

References

- Not Applicable (No direct publications on the biological activity of the topic compound were found).

-

Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(8), 1447-1455. [Link]

-

Zeller, E. A., & Sarkar, S. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767-1769. [Link]

-

Chimenti, F., et al. (2010). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 45(1), 354-362. [Link]

-

Kalinski, P. (1975). N-cyclopropyltryptamines, potent monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 18(4), 437-438. [Link]

-

Williams, C. H., Lawson, J., & Backwell, F. R. (1989). Oxidation of 3-amino-1-phenylprop-1-enes by monoamine oxidase and their use in a continuous assay of the enzyme. Biochemical Journal, 258(3), 911-915. [Link]

Sources

- 1. This compound,(CAS# 880804-47-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. N-cyclopropyltryptamines, potent monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of N-(3-phenylprop-2-ynyl)cyclopentanamine

Executive Summary

N-(3-phenylprop-2-ynyl)cyclopentanamine represents a novel chemical entity with significant, unexplored therapeutic potential. Its core structure is built upon the phenylpropargylamine scaffold, a privileged pharmacophore in modern medicinal chemistry. This guide delineates a comprehensive strategy for the identification and validation of its potential therapeutic targets. Drawing from extensive data on structurally related compounds, we hypothesize that this compound is a prime candidate for development as a neuroprotective agent. The primary molecular target is likely Monoamine Oxidase B (MAO-B), with further potential as a multi-target directed ligand (MTDL) for complex neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides the theoretical framework and actionable experimental protocols to systematically evaluate this compound's therapeutic promise.

Part 1: The Phenylpropargylamine Core - A Gateway to Neuroprotection

The propargylamine moiety is a cornerstone of several clinically successful drugs, particularly in the realm of neurology.[1][2] Its presence in this compound immediately directs our investigation toward enzymes that are mechanistically susceptible to its unique chemical properties.

Primary Target Hypothesis: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin.[3] Dysregulation of MAO activity, especially MAO-B, is strongly implicated in the pathophysiology of Parkinson's disease and Alzheimer's disease due to two key consequences:

-

Depletion of Monoamines: Increased MAO-B activity in the brain contributes to the degradation of dopamine, a hallmark of Parkinson's disease.

-

Oxidative Stress: The catalytic cycle of MAO produces hydrogen peroxide, a reactive oxygen species that contributes to neuronal damage and cell death.[4]

The propargylamine scaffold is the defining feature of several potent, mechanism-based irreversible inhibitors of MAO.[5] Clinically approved drugs like Selegiline and Rasagiline leverage this moiety to achieve selective MAO-B inhibition for the treatment of Parkinson's disease.[6][7]

Mechanism of Irreversible Inhibition: Propargylamine-based inhibitors function as "suicide substrates." The MAO enzyme initiates its normal catalytic cycle on the inhibitor, but instead of producing a standard product, it generates a reactive intermediate. This intermediate, typically an allene species, then covalently binds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[3][8] This irreversible action provides sustained therapeutic effect.

Part 2: Experimental Validation of the Primary Target

A rigorous, stepwise approach is necessary to confirm and quantify the activity of this compound against MAO.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol determines the potency (IC₅₀) and selectivity of the compound for the two MAO isoforms.

Objective: To measure the concentration-dependent inhibition of recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (commercially available).

-

This compound (test compound).

-

Clorgyline (MAO-A selective control inhibitor).

-

Selegiline (MAO-B selective control inhibitor).

-

Amplex® Red MAO Assay Kit (or similar fluorometric assay system).

-

Phosphate buffer (pH 7.4).

-

96-well microplates (black, clear bottom).

-

Microplate reader with fluorescence capabilities.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in phosphate buffer.

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentration in cold phosphate buffer, as determined by preliminary experiments.

-

Assay Reaction:

-

To each well of the 96-well plate, add 20 µL of the appropriate compound dilution.

-

Add 20 µL of the diluted enzyme (MAO-A or MAO-B) to the wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Initiate Reaction: Add 20 µL of the Amplex® Red reagent/substrate solution (containing horseradish peroxidase and the MAO substrate, e.g., p-tyramine) to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

-

Normalize the rates relative to the vehicle control (DMSO) to obtain percent inhibition.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Interpretation: The resulting IC₅₀ values will quantify the potency of the compound against each isoform. The selectivity index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high SI (>100) indicates strong selectivity for MAO-B, a desirable trait for minimizing side effects related to MAO-A inhibition.[6]

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (A/B) |

| Hypothetical Data | |||

| This compound | 1500 | 12.5 | 120 |

| Selegiline (Control) | 950 | 9.1 | 104 |

| Clorgyline (Control) | 8.2 | 12,500 | 0.0006 |

Part 3: Exploring a Multi-Target Landscape

For complex multifactorial diseases like Alzheimer's, a single-target approach may be insufficient. The phenylpropargylamine scaffold is an excellent starting point for designing Multi-Target Directed Ligands (MTDLs).[9]

Secondary Target Hypotheses:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for symptomatic treatment of Alzheimer's disease. Many propargylamine-based compounds have been designed as dual MAO/AChE inhibitors.[3][9]

-

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is the rate-limiting enzyme in the production of amyloid-β peptides, which form senile plaques in Alzheimer's patients.

Protocol 2: Secondary Target Screening Workflow

Objective: To perform initial screening against AChE and BACE1 to identify potential multi-target activity.

Methodology:

-

AChE Inhibition Assay: Use an Ellman's reagent-based colorimetric assay with recombinant human AChE. The protocol is analogous to the MAO assay: pre-incubate the enzyme with the compound, then add the substrate (acetylthiocholine) and chromogen (DTNB) and monitor the change in absorbance over time.

-

BACE1 Inhibition Assay: Utilize a FRET (Förster Resonance Energy Transfer)-based assay. Recombinant BACE1 is incubated with the test compound before the addition of a specific peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in an increase in fluorescence.

-

Data Analysis: For both assays, calculate IC₅₀ values as described in Protocol 1. Significant activity (e.g., IC₅₀ < 1 µM) warrants further investigation and lead optimization.

Part 4: Cellular and In Vivo Validation Pathway

Positive in vitro results must be translated into a biological context to establish therapeutic relevance.

Step 1: Cellular Assays:

-

Neuroblastoma SH-SY5Y Cell Line: This is a standard model for neurotoxicity and neuroprotection studies.

-

Cytotoxicity: Determine the compound's toxicity profile to establish a therapeutic window.

-

Neuroprotection: Pre-treat cells with this compound, then challenge them with a neurotoxin relevant to the disease model (e.g., MPP⁺ for Parkinson's, or oligomeric Amyloid-β for Alzheimer's). Measure cell viability to quantify the protective effect.

-

Step 2: In Vivo Proof-of-Concept:

-

Pharmacokinetics (PK): Crucially, establish that the compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system.

-

Pharmacodynamics (PD) / Efficacy Models:

-

For Parkinson's Disease: Use the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. Assess the compound's ability to prevent MPTP-induced dopamine depletion and motor deficits.

-

For Alzheimer's Disease: Use a transgenic mouse model (e.g., 5XFAD). Evaluate the compound's effect on cognitive deficits (e.g., Morris water maze) and brain amyloid plaque load.

-

Conclusion

This compound is a compound of high interest based on its structural analogy to a class of proven neuroprotective drugs. The propargylamine core strongly suggests a primary mechanism via irreversible inhibition of MAO-B. The systematic validation pathway detailed in this guide, from initial in vitro enzymatic assays to cellular and in vivo models, provides a robust framework for elucidating its therapeutic potential. A positive outcome, particularly demonstrating MAO-B selectivity and neuroprotective effects in cellular models, would establish this compound as a significant lead candidate for the development of next-generation therapies for neurodegenerative diseases.

References

-

Title: Propargylamine: an Important Moiety in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

-

Title: The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase Source: Journal of Neural Transmission URL: [Link]

-

Title: New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review Source: ACS Omega URL: [Link]

-

Title: Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Propargylamine inactivators of MAO. (A) General structure of a... Source: ResearchGate URL: [Link]

-

Title: Examples of approved drugs containing propargyl amine skeleton Source: ResearchGate URL: [Link]

-

Title: Propargylamine: an important moiety in drug discovery Source: PubMed URL: [Link]

-

Title: Drugs containing propargylamines. Source: ResearchGate URL: [Link]

-

Title: Propargylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-phenylprop-2-ynyl)cyclopentanamine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(3-phenylprop-2-ynyl)cyclopentanamine scaffold represents a compelling structural motif in medicinal chemistry, primarily recognized for its potential as a modulator of key enzymes implicated in neurological and proliferative disorders. As a member of the broader propargylamine class of compounds, its derivatives and analogs have garnered significant attention for their bioactivity, particularly as irreversible inhibitors of monoamine oxidases (MAO). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications of this compound and related molecules. Detailed experimental protocols for synthesis and biological evaluation are also presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the Propargylamine Scaffold

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a propyne substituent). This structural feature imparts unique chemical reactivity, making them valuable building blocks in organic synthesis for the construction of various nitrogen-containing heterocyclic compounds.[1] More importantly, the N-propargylamine moiety is a key pharmacophore in a number of clinically significant drugs, most notably as mechanism-based irreversible inhibitors of monoamine oxidases (MAO).[2]

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Dysregulation of MAO activity has been implicated in the pathophysiology of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.[3][4] Consequently, the development of MAO inhibitors has been a cornerstone of neuropharmacology. The propargylamine-based drugs, such as selegiline and rasagiline, are well-established treatments for Parkinson's disease, exerting their therapeutic effects through the selective inhibition of MAO-B, thereby increasing dopaminergic neurotransmission in the brain.[2] Beyond neurodegenerative diseases, MAO inhibitors are also being investigated for their potential in treating cancer and inflammatory conditions.[1][4][5]

This guide focuses on a specific subset of this important class of molecules: this compound and its derivatives. The incorporation of a cyclopentanamine ring introduces a degree of conformational restraint and lipophilicity that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the interplay between the phenylpropargyl and cyclopentanamine moieties is crucial for the rational design of novel therapeutic agents.

Synthesis of this compound and its Analogs

The most direct and efficient method for the synthesis of this compound and its analogs is the A³-coupling reaction, a one-pot three-component condensation of an alkyne, an aldehyde, and an amine.[1][6][7] This multicomponent reaction offers several advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of propargylamines in a single step.[6]

The A³-Coupling Reaction: A Powerful Synthetic Tool

The A³-coupling reaction typically involves the reaction of phenylacetylene (the alkyne), formaldehyde (or another aldehyde), and cyclopentanamine (the amine) in the presence of a metal catalyst.[7] Various metal catalysts, including copper, gold, and silver, have been shown to effectively promote this transformation.[6][7]

General Reaction Scheme:

Caption: General scheme of the A³-coupling reaction for the synthesis of this compound.

The proposed mechanism for the A³-coupling reaction generally proceeds through the formation of an iminium ion from the reaction of the aldehyde and the amine. Concurrently, the metal catalyst activates the terminal alkyne, facilitating its nucleophilic attack on the iminium ion to afford the final propargylamine product.[6]

Detailed Experimental Protocol for A³-Coupling Synthesis

The following is a representative, detailed protocol for the synthesis of this compound via a copper-catalyzed A³-coupling reaction.

Materials:

-

Phenylacetylene

-

Paraformaldehyde

-

Cyclopentanamine

-

Copper(I) iodide (CuI)

-

Toluene (or other suitable solvent)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetylene (1.0 eq.), cyclopentanamine (1.2 eq.), and paraformaldehyde (1.5 eq.).

-

Add toluene as the solvent.

-

Under an inert atmosphere, add the copper(I) iodide catalyst (5 mol%).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Monoamine Oxidase Inhibition

The primary biological target of N-propargylamine derivatives is monoamine oxidase (MAO).[2] These compounds typically act as mechanism-based irreversible inhibitors of MAO.

The Role of MAO in Neurotransmission and Disease

MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and tissue distributions.[8] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine.[3] In the brain, MAO-B is predominantly found in glial cells and is responsible for the majority of dopamine metabolism.[2]

In neurodegenerative disorders like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency of dopamine in the brain. By inhibiting MAO-B, drugs like selegiline and rasagiline prevent the breakdown of dopamine, thereby increasing its synaptic availability and alleviating motor symptoms.[2]

Irreversible Inhibition by Propargylamines

The inhibitory mechanism of propargylamines involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[9] The enzyme oxidizes the propargylamine to a reactive intermediate, which then forms a covalent adduct with the N(5) atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[9]

Caption: Proposed mechanism of irreversible MAO inhibition by this compound.

Structure-Activity Relationships (SAR)

The biological activity and selectivity of N-propargylamine derivatives as MAO inhibitors are highly dependent on their chemical structure. Key structural features that influence their potency and selectivity include the nature of the substituents on the amine nitrogen and modifications to the propargyl group.

-

Substitution on the Amine: The nature of the substituent on the nitrogen atom plays a crucial role in determining the selectivity for MAO-A versus MAO-B. For instance, in the case of alkyl N-methyl-propargylamine derivatives, the potency of MAO-B inhibition is related to the carbon chain length of the alkyl group.[10] Furthermore, quaternization of the nitrogen atom by adding an extra propargyl or methyl group can dramatically reduce MAO-B inhibitory potency and increase MAO-A inhibition, leading to a complete inversion of selectivity.[11] The cyclopentyl group in this compound likely contributes to the overall lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and interact with the active site of MAO.

-

Modification of the Propargyl Group: The terminal alkyne is essential for the mechanism-based inactivation of MAO. Modifications such as converting the propargyl group to a 3-butynyl or allyl group have been shown to abolish the inhibitory activity.[10]

-

Aromatic Ring Substitution: The phenyl ring of the 3-phenylprop-2-ynyl moiety can be substituted to modulate the electronic and steric properties of the molecule, which can in turn affect its binding affinity and inhibitory potency.

Therapeutic Potential and Applications

Given the well-established role of N-propargylamines as MAO inhibitors, the primary therapeutic potential of this compound and its analogs lies in the treatment of neurological disorders.

Neurodegenerative Diseases

The ability of these compounds to inhibit MAO-B makes them promising candidates for the treatment of Parkinson's disease. By preventing the breakdown of dopamine, they can help to restore dopaminergic tone and improve motor function. Furthermore, some propargylamines have been shown to possess neuroprotective properties, which could slow the progression of the disease.[12]

Depression and Anxiety

Selective inhibitors of MAO-A are effective antidepressants.[8] By designing analogs of this compound that selectively target MAO-A, it may be possible to develop novel treatments for depression and anxiety disorders.

Anticancer Activity

Emerging evidence suggests that MAO-A is overexpressed in certain types of cancer and contributes to tumor growth and progression.[1][5] Therefore, MAO-A inhibitors are being investigated as potential anticancer agents.[1][7]

Experimental Protocols for Biological Evaluation

In Vitro MAO Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against MAO-A and MAO-B.[8]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compound (e.g., this compound)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Phosphate buffer

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in the appropriate buffer.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

-

Add the test compound or positive control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate kynuramine to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~320 nm, emission ~380 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assays

To evaluate the potential neuroprotective effects of this compound derivatives, various in vitro cell-based assays can be employed. A common model involves inducing neuronal cell death with a neurotoxin and assessing the ability of the test compound to prevent this toxicity.[13][14]

Cell Line:

-

SH-SY5Y (human neuroblastoma cell line) or PC12 (rat pheochromocytoma cell line) are commonly used.

Neurotoxins:

-

6-hydroxydopamine (6-OHDA) or MPP⁺ (1-methyl-4-phenylpyridinium) to model Parkinson's disease.

-

Amyloid-beta (Aβ) peptides to model Alzheimer's disease.

-

Glutamate to induce excitotoxicity.

General Protocol:

-

Culture the neuronal cells in a suitable medium.

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Expose the cells to the chosen neurotoxin.

-

After the incubation period, assess cell viability using methods such as the MTT assay or LDH assay.

-

A significant increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Cytotoxicity Assessment

It is crucial to assess the inherent cytotoxicity of any new compound to ensure that its observed biological effects are not due to general toxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Procedure (MTT Assay):

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC₅₀ value (the concentration of the compound that causes 50% cell death).

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly as inhibitors of monoamine oxidases. The versatile A³-coupling reaction provides a straightforward and efficient route for their synthesis, enabling the generation of diverse chemical libraries for structure-activity relationship studies. While the primary mechanism of action is likely through the irreversible inhibition of MAO, further research is warranted to fully elucidate their pharmacological profile, including their potential off-target effects and neuroprotective mechanisms independent of MAO inhibition.

Future research in this area should focus on:

-

Synthesis and Biological Evaluation of Novel Analogs: Systematic modifications of the cyclopentanamine and phenylpropargyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

-

Detailed Mechanistic Studies: Investigating the precise molecular interactions with MAO-A and MAO-B through techniques such as X-ray crystallography and computational modeling.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential of lead compounds in animal models of neurological and other relevant diseases, along with comprehensive toxicological assessments.

The continued exploration of this chemical scaffold holds great promise for the development of novel and improved therapies for a range of debilitating diseases.

References

-

A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. (URL: [Link])

-

Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC - NIH. (URL: [Link])

-

Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC - NIH. (URL: [Link])

-

Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed. (URL: [Link])

-

Three-component coupling for the synthesis of propargylamine and its mechanism. (URL: [Link])

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. (URL: [Link])

-

Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - MDPI. (URL: [Link])

-

In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y - ResearchGate. (URL: [Link])

-

Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines …. (URL: [Link])

-

Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts - PubMed. (URL: [Link])

-

Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed Central. (URL: [Link])

-

Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - PMC - PubMed Central. (URL: [Link])

-

Neurotrophic Actions of Novel Compounds Designed From Cyclopentenone Prostaglandins - PubMed. (URL: [Link])

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (URL: [Link])

-

Selective inhibitors of monoamine oxidase. 4. SAR of tricyclic N-methylcarboxamides and congeners binding at the tricyclics' hydrophilic binding site - PubMed. (URL: [Link])

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. (URL: [Link])

-

1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase - PubMed. (URL: [Link])

-

Distinct neuroprotective and anti-inflammatory effects of Kampo formulas ninjinyoeito and juzentaihoto in depression-like SAMP8 mice - Frontiers. (URL: [Link])

-

Inhibitory Activity of N- and S-Functionalized Monoterpene Diols Towards Monoamine Oxidases A and B - MDPI. (URL: [Link])

-

Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy - MDPI. (URL: [Link])

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - MDPI. (URL: [Link])

-

Anti-Inflammatory and Neuroprotective Effects of Undaria pinnatifida Fucoidan - MDPI. (URL: [Link])

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC. (URL: [Link])

-

Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers. (URL: [Link])

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (URL: [Link])

-

Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity - NIH. (URL: [Link])

-

Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring - MDPI. (URL: [Link])

-

Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PubMed. (URL: [Link])

Sources

- 1. Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of N-(3-phenylprop-2-ynyl)cyclopentanamine as a Monoamine Oxidase B Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for N-(3-phenylprop-2-ynyl)cyclopentanamine, a representative member of the propargylamine class of monoamine oxidase (MAO) inhibitors. By dissecting the molecule into its three core components—the phenylpropargylamine pharmacophore, the secondary amine linker, and the N-cyclopentyl substituent—we explore the intricate molecular interactions that govern its potency and selectivity as a monoamine oxidase B (MAO-B) inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics for neurodegenerative disorders such as Parkinson's disease. We will delve into the mechanistic basis of inhibition, supported by structural biology insights, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of analogs.

Introduction: The Significance of MAO-B Inhibition and the Propargylamine Scaffold

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor function.[2] Inhibiting MAO-B activity can increase the synaptic availability of dopamine, offering a valuable therapeutic strategy to manage disease symptoms.[3] Furthermore, the oxidative deamination of monoamines by MAO produces neurotoxic byproducts such as hydrogen peroxide and aldehydes, implicating the enzyme in the progression of neurodegeneration.[2][]

The propargylamine functional group is a cornerstone in the design of irreversible MAO inhibitors.[5][6] Marketed drugs such as selegiline and rasagiline feature this moiety and are established treatments for Parkinson's disease.[2] The terminal alkyne of the propargyl group is the key to their mechanism of action, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[7] This guide focuses on this compound as a model to understand how structural modifications influence inhibitory activity and selectivity for MAO-B over its isoform, MAO-A.

Core Molecular Architecture and Points of SAR Exploration

The structure of this compound can be systematically divided into three key regions for SAR analysis:

-

Region A: The Phenyl Ring: This region allows for substitutions to probe electronic and steric effects on inhibitor binding.

-

Region B: The N-Cycloalkyl Group: The size and nature of this group are critical for selectivity and potency, influencing how the inhibitor orients within the enzyme's active site.

-

Region C: The Propargylamine Moiety: This is the reactive "warhead" of the inhibitor. While the propargyl group itself is generally considered essential for irreversible inhibition, modifications can be explored, although they often lead to a loss of activity.[8]

Caption: Core structure of this compound with key regions for SAR analysis.

Structure-Activity Relationship Analysis

Region A: The Phenyl Ring - Probing the Aromatic Pocket

Substitutions on the phenyl ring of propargylamine inhibitors can significantly impact both potency and selectivity. The active site of MAO-B features an "aromatic cage" formed by tyrosine residues (Tyr398 and Tyr435) that interact with the aromatic portion of the inhibitor.[2]

-

Electron-Withdrawing vs. Electron-Donating Groups: Studies on related compounds have shown that electron-withdrawing groups on the phenyl ring can enhance MAO-B inhibitory potency.[3] For instance, in a series of 1-methyl-3-phenylpyrroles, a trifluoromethyl group at the 4-position of the phenyl ring resulted in a more potent inhibitor than the unsubstituted analog. This suggests that modulating the electronic properties of the phenyl ring can influence interactions within the active site.

-

Steric Constraints: The position and size of substituents are critical. The active site of MAO-B is characterized by a hydrophobic substrate cavity. While there is space to accommodate substituents, bulky groups in certain positions can lead to steric clashes, reducing binding affinity.

Region B: The N-Cycloalkyl Group - A Key Determinant of Selectivity

The substituent on the nitrogen atom plays a crucial role in differentiating between the active sites of MAO-A and MAO-B. The active site of MAO-B is generally considered to be more hydrophobic and conformationally restricted than that of MAO-A.

-

Influence of Bulk and Lipophilicity: The cyclopentyl group in the title compound provides a balance of size and lipophilicity that is likely favorable for fitting into the hydrophobic active site of MAO-B. Studies on aliphatic N-propargylamines have shown that the potency of MAO-B inhibition is related to the carbon chain length of the alkyl group.[8][9] This suggests that the hydrophobic interactions of the N-substituent are a key contributor to binding affinity. It is hypothesized that the cyclopentyl group occupies a hydrophobic pocket within the MAO-B active site, contributing to the overall binding energy.

-

Cycloalkyl vs. Acyclic Substituents: The constrained conformation of a cycloalkyl group like cyclopentyl can be advantageous for binding compared to a more flexible acyclic alkyl chain of similar size. This pre-organization can reduce the entropic penalty upon binding to the enzyme's active site.

Table 1: Hypothetical SAR Data for N-Cycloalkyl Analogs

The following data is illustrative and based on general principles of MAO-B inhibitor SAR. It serves as a template for organizing experimental results.

| Compound ID | N-Substituent | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | Cyclobutyl | 150 | >10,000 | >66 |

| 2 (Title) | Cyclopentyl | 50 | >10,000 | >200 |

| 3 | Cyclohexyl | 80 | >10,000 | >125 |

| 4 | Methyl | 200 | 5,000 | 25 |

This hypothetical data illustrates how systematic modification of the N-cycloalkyl group could be used to optimize potency and selectivity for MAO-B.

Region C: The Propargylamine Moiety - The Irreversible Warhead

The propargylamine group is the pharmacophore responsible for the irreversible inhibition of MAO.[5][6] Any modification to this group is likely to abolish the mechanism-based inactivation of the enzyme.

-

Mechanism of Irreversible Inhibition: The inhibition process involves the enzyme oxidizing the propargylamine, which leads to the formation of a reactive allene intermediate. This intermediate then covalently binds to the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[7]

-

Structural Requirements: The terminal triple bond is essential for this mechanism. Replacing the propargyl group with a saturated alkyl or an allyl group typically results in a significant loss or complete abolition of irreversible inhibitory activity.[8]

Mechanistic Insights from Structural Biology

Crystal structures of human MAO-B in complex with propargylamine inhibitors like rasagiline provide a detailed view of the active site and the interactions that govern binding and inhibition.

Caption: Key interactions between a propargylamine inhibitor and the MAO-B active site.

The phenyl ring of the inhibitor sits within the aromatic cage, stabilized by π-π stacking interactions with the tyrosine residues. The N-cycloalkyl group, in this case, cyclopentyl, is positioned in a hydrophobic pocket, contributing to the overall binding affinity. The propargyl group is oriented towards the FAD cofactor, allowing for the covalent modification that leads to irreversible inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of analogs of this compound.

Synthesis of this compound Analogs

A robust and versatile method for the synthesis of propargylamines is the copper-catalyzed three-component coupling of an aldehyde, an alkyne, and an amine, often referred to as the A³ coupling or Mannich-type reaction.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add the desired substituted benzaldehyde (1.0 mmol), cyclopentylamine (or other cycloalkylamine) (1.2 mmol), and a copper(I) catalyst such as CuCl (5 mol%).

-

Solvent and Alkyne Addition: Add a suitable solvent (e.g., toluene or water) and then add 3-phenylpropyne (1.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 6-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound analogs.

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.[1]

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of kynuramine dihydrobromide.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Procedure:

-